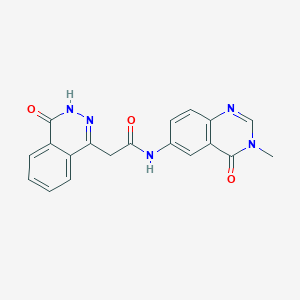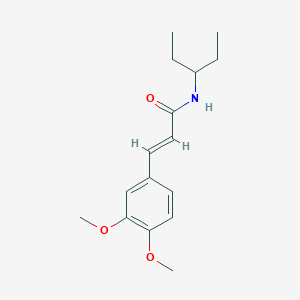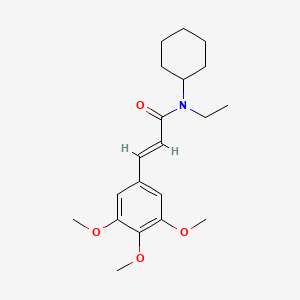
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone and a phthalazinone moiety, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the Quinazolinone Moiety
Starting Materials: Anthranilic acid and acetic anhydride.
Reaction Conditions: Heating under reflux to form 3-methyl-4-oxo-3,4-dihydroquinazoline.
-
Formation of the Phthalazinone Moiety
Starting Materials: Phthalic anhydride and hydrazine hydrate.
Reaction Conditions: Heating under reflux to form 4-oxo-3,4-dihydrophthalazine.
-
Coupling Reaction
Starting Materials: The synthesized quinazolinone and phthalazinone derivatives.
Reaction Conditions: Using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.
Reduction: Reduction reactions can target the carbonyl groups in both the quinazolinone and phthalazinone moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The dual presence of quinazolinone and phthalazinone moieties enhances its pharmacological profile.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Phthalazinone Derivatives: Compounds like 4-hydroxyphthalazin-1(2H)-one.
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of quinazolinone and phthalazinone moieties in a single molecule. This dual structure provides a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C19H15N5O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26) |
InChI Key |
FZHDURYZAYNIEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11012592.png)
![6-(4-bromophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11012606.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11012613.png)
![N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide](/img/structure/B11012619.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11012623.png)

![1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11012636.png)
![4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11012644.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11012646.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide](/img/structure/B11012648.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11012652.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11012674.png)
![4,5-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11012676.png)
